molecular formula C18H28ClN3O5S B195363 Hydroxychloroquine sulfate CAS No. 747-36-4

Hydroxychloroquine sulfate

Cat. No.: B195363
CAS No.: 747-36-4
M. Wt: 434.0 g/mol
InChI Key: JCBIVZZPXRZKTI-UHFFFAOYSA-N
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Description

Hydroxychloroquine sulfate is a medication primarily used to prevent and treat malaria in areas where malaria remains sensitive to chloroquine. It is also used to treat rheumatoid arthritis, lupus erythematosus, and other autoimmune diseases . This compound is a derivative of chloroquine with a hydroxyl group added to reduce toxicity and side effects .

Mechanism of Action

Target of Action

Hydroxychloroquine sulfate (HCQ) is an antimalarial medication that also has immunomodulatory properties, making it useful for treating autoimmune diseases like rheumatoid arthritis and lupus erythematosus . The primary targets of HCQ are Toll-like receptors (TLR-7 and TLR-9) . These receptors play a significant role in the innate immune response and in autoimmune disease .

Mode of Action

HCQ is a weak base that accumulates in the lysosomes of cells, raising the pH of the vacuole . This activity interferes with the ability of parasites to proteolyze hemoglobin, preventing their normal growth and replication . In the context of autoimmune diseases, HCQ can interfere with the activation of TLRs, which can result in the inhibition of cytokine production and modulation of certain co-stimulatory molecules . It also interferes with the endocytic pathway, restricts pH-mediated spike protein cleavage at the angiotensin-converting enzyme 2 (ACE2) binding site, and prevents cytokine storm .

Biochemical Pathways

HCQ affects several biochemical pathways. It interferes with lysosomal activity and autophagy, interacts with membrane stability, and alters signaling pathways and transcriptional activity . These effects alter several aspects of the immune system, resulting in reduced pro-inflammatory cytokine production .

Pharmacokinetics

HCQ is absorbed completely and rapidly by oral administration, but it has a prolonged half-life for elimination . The pharmacokinetic properties determined include maximum concentration (C max), time to reach maximum concentration (T max), area under the curve from zero to the last measurable concentration (AUC 0–t), area under the curve from zero to infinity (AUC 0–∝), and half-life (t 1/2) .

Result of Action

The molecular and cellular effects of HCQ’s action include the inhibition of cytokine production, modulation of co-stimulatory molecules, and interference with the activation of TLRs . These effects can prevent disease flares and promote long-term survival in systemic lupus erythematosus (SLE) and control autoimmune disease activity during pregnancies without evidence of fetotoxic or embryotoxic effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of HCQ. For instance, HCQ is ecologically persistent and bioaccumulative, and it has been identified as an emerging pollutant intensified by the COVID-19 pandemic . Administration and excretion of HCQ, along with its toxic metabolites, can contaminate surface and groundwater . This raises long-term toxic concerns from cellular biochemical changes to mortality in target and non-target organisms .

Biochemical Analysis

Biochemical Properties

Hydroxychloroquine sulfate interacts with various enzymes, proteins, and other biomolecules. It is metabolized by cytochrome P450 enzymes, specifically CYP2D6, CYP3A4, and CYP2C8 . The drug also exhibits inhibitory effects on these enzymes . The nature of these interactions primarily involves hydrophobic interactions along with certain hydrogen bonds .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It can inhibit SARS-CoV-2 infection in vitro . It also has immunomodulatory capacity, including the ability to prevent disease flares and promote long-term survival in SLE and control autoimmune disease activity during pregnancies .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It is a weak base that accumulates in acidic compartments such as lysosomes and inflamed tissues . These drugs interfere with lysosomal activity and autophagy, interact with membrane stability, alter signaling pathways and transcriptional activity, which can result in inhibition of cytokine production and modulation of certain co-stimulatory molecules .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has a long elimination half-life after drug discontinuation and it has a QT prolongation effect even after short-term courses of the drug .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. It is demonstrated to be 40% less toxic in animals than chloroquine . The exact threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are not clearly defined.

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized by CYP2D6, CYP3A4, and CYP2C8 . The drug also exhibits inhibitory effects on these enzymes .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is completely absorbed from the gastrointestinal tract, sequestered in peripheral tissues, metabolized in the liver to pharmacologically active by-products, and excreted via the kidneys and the feces .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are not clearly defined in the literature. Given its known mechanisms of action, it is likely that the drug localizes to acidic compartments such as lysosomes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of hydroxychloroquine sulfate involves the condensation of 4,7-dichloroquinoline with a hydroxychloroquine side chain under the action of a catalyst to obtain hydroxychloroquine. This is followed by reacting hydroxychloroquine with sulfuric acid to produce this compound . The reaction conditions are optimized to achieve high yield and purity, making the process suitable for industrial production .

Industrial Production Methods

In industrial settings, this compound is produced by condensing 4,7-dichloroquinoline with the hydroxychloroquine side chain in the presence of a catalyst. The resulting hydroxychloroquine is then reacted with sulfuric acid to form this compound . This method ensures a high yield and purity, meeting the requirements of the United States Pharmacopeia .

Chemical Reactions Analysis

Types of Reactions

Hydroxychloroquine sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted hydroxychloroquine compounds .

Scientific Research Applications

Hydroxychloroquine sulfate has a wide range of scientific research applications:

Properties

IUPAC Name

2-[4-[(7-chloroquinolin-4-yl)amino]pentyl-ethylamino]ethanol;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26ClN3O.H2O4S/c1-3-22(11-12-23)10-4-5-14(2)21-17-8-9-20-18-13-15(19)6-7-16(17)18;1-5(2,3)4/h6-9,13-14,23H,3-5,10-12H2,1-2H3,(H,20,21);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCBIVZZPXRZKTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)CCO.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28ClN3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

118-42-3 (Parent)
Record name Hydroxychloroquine sulfate [USP]
Source ChemIDplus
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DSSTOX Substance ID

DTXSID1047811
Record name Hydroxychloroquine sulfate
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Molecular Weight

434.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

747-36-4
Record name Hydroxychloroquine sulfate
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Record name Hydroxychloroquine sulfate [USP]
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Record name HYDROXYCHLOROQUINE SULFATE
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Record name HYDROXYCHLOROQUINE SULFATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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